molecular formula C22H24ClN3OS B2472549 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1215655-16-5

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No. B2472549
CAS RN: 1215655-16-5
M. Wt: 413.96
InChI Key: UTHWQXXYUUINLE-UHFFFAOYSA-N
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3OS and its molecular weight is 413.96. The purity is usually 95%.
The exact mass of the compound N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride involves complex chemical reactions aimed at creating compounds with specific physicochemical characteristics. These compounds are synthesized and characterized through various spectroscopic and crystallographic techniques to determine their structural and conformational features, which are crucial for understanding their biological activities (Zablotskaya et al., 2013).

Biological Activities

Cytotoxicity and Antimicrobial Activities

Compounds synthesized from the derivatives of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride have been found to exhibit cytotoxic effects against tumor cell lines, demonstrating their potential as anticancer agents. Furthermore, some of these compounds have shown antimicrobial action, suggesting their use in combating bacterial infections (Zablotskaya et al., 2013).

Anti-inflammatory and Psychotropic Activities

These compounds have also been evaluated for their anti-inflammatory and psychotropic activities, revealing marked sedative actions and high anti-inflammatory activity. Such properties indicate their potential application in treating inflammatory conditions and psychiatric disorders (Zablotskaya et al., 2013).

Analgesic, Anthelmintic, and Insecticidal Activities

Research has also demonstrated the analgesic, anthelmintic, and insecticidal activities of these derivatives, showing their versatile potential in pain management, treating parasitic infections, and controlling pests (Mikhailovskii et al., 2018).

Antipsychotic Agents

Further studies have explored their potential as antipsychotic agents, evaluating their efficacy in various in vitro and in vivo models to understand their binding affinity to receptors involved in psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS.ClH/c26-21(11-10-17-6-2-1-3-7-17)24-22-23-20(16-27-22)15-25-13-12-18-8-4-5-9-19(18)14-25;/h1-9,16H,10-15H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHWQXXYUUINLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-phenylpropanamide hydrochloride

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